molecular formula C10H14O B13543249 (R)-1-(2-Ethylphenyl)ethan-1-ol

(R)-1-(2-Ethylphenyl)ethan-1-ol

Cat. No.: B13543249
M. Wt: 150.22 g/mol
InChI Key: DMVMHZNPYMZYBE-MRVPVSSYSA-N
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Description

(1R)-1-(2-ethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a hydroxyl group attached to the ethan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-ethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-ethylphenyl)ethanone, using a chiral reducing agent. This method ensures the production of the desired enantiomer with high enantiomeric purity. The reaction conditions typically involve the use of a chiral catalyst, such as a chiral borane or a chiral oxazaborolidine, under mild temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2-ethylphenyl)ethan-1-ol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the ketone to the alcohol. The reaction is carried out in a solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (2-ethylphenyl)ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (2-ethylphenyl)ethane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: (2-ethylphenyl)ethanone.

    Reduction: (2-ethylphenyl)ethane.

    Substitution: (2-ethylphenyl)ethyl chloride or (2-ethylphenyl)ethyl bromide.

Scientific Research Applications

(1R)-1-(2-ethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (1R)-1-(2-ethylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, affecting their structure and function. The ethyl group and phenyl ring contribute to the compound’s hydrophobic interactions, which can play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-ethylphenyl)ethan-1-ol: The enantiomer of (1R)-1-(2-ethylphenyl)ethan-1-ol, with a different three-dimensional arrangement.

    (1R)-1-(2-methylphenyl)ethan-1-ol: A similar compound with a methyl group instead of an ethyl group attached to the phenyl ring.

    (1R)-1-(2-ethylphenyl)propan-1-ol: A compound with an additional carbon in the backbone, resulting in a propanol structure.

Uniqueness

(1R)-1-(2-ethylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the ethyl group on the phenyl ring. This configuration can result in distinct chemical and biological properties compared to its enantiomer or other similar compounds. The compound’s unique structure makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1-(2-ethylphenyl)ethanol

InChI

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1

InChI Key

DMVMHZNPYMZYBE-MRVPVSSYSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](C)O

Canonical SMILES

CCC1=CC=CC=C1C(C)O

Origin of Product

United States

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